4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile
Description
Systematic Nomenclature and IUPAC Conventions
The compound 4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile adheres to strict IUPAC naming conventions. Its systematic name, 4-[2-hydroxy-3-(morpholin-4-yl)propoxy]benzonitrile , derives from the parent benzene ring substituted with a cyano group (-C≡N) at the para position and a propoxy chain bearing a hydroxyl group and morpholine moiety. The CAS registry number 383147-05-5 uniquely identifies this compound in chemical databases. Key synonyms include Benzonitrile, 4-[2-hydroxy-3-(4-morpholinyl)propoxy]- and 4-[2-hydroxy-3-morpholinopropoxy]benzonitrile .
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | 4-[2-hydroxy-3-(morpholin-4-yl)propoxy]benzonitrile | |
| CAS Registry Number | 383147-05-5 | |
| Molecular Formula | C₁₄H₁₈N₂O₃ | |
| Molecular Weight | 262.3 g/mol |
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₈N₂O₃ reflects the compound’s composition:
- Carbon (C₁₄) : Contributions from the benzene ring (6 carbons), cyano group (1 carbon), and propoxy-morpholine chain (7 carbons).
- Hydrogen (H₁₈) : Aromatic hydrogens (4), aliphatic hydrogens (12), and hydroxyl hydrogen (1).
- Nitrogen (N₂) : One from the cyano group and one from the morpholine ring.
- Oxygen (O₃) : Two from the morpholine ring and one from the hydroxyl group.
The molecular weight of 262.3 g/mol is calculated as follows:
$$
(14 \times 12.01) + (18 \times 1.008) + (2 \times 14.01) + (3 \times 16.00) = 262.3 \, \text{g/mol}
$$
This matches experimental data from commercial suppliers.
Stereochemical Considerations and Conformational Isomerism
The compound contains a chiral center at the hydroxyl-bearing carbon (C2) in the propoxy chain. This carbon is bonded to four distinct groups:
- A hydroxyl group (-OH)
- A morpholine-substituted propoxy chain
- A methylene group (-CH₂-)
- An oxygen atom connected to the benzene ring
While the potential for stereoisomerism exists, available literature does not specify whether the compound is synthesized as a racemic mixture or a single enantiomer. Conformational flexibility in the propoxy chain allows for rotational isomerism around the C-O and C-N single bonds, though steric hindrance from the morpholine ring may restrict certain conformations.
Crystallographic Data and Solid-State Arrangement
No X-ray crystallography (XRD) data is currently available for this compound. However, the solid-state structure is hypothesized to involve:
- Hydrogen bonding between the hydroxyl group and morpholine’s nitrogen or oxygen atoms.
- π-π stacking interactions between aromatic benzene rings.
- Van der Waals interactions from aliphatic chains.
Purification methods, such as column chromatography or recrystallization using solvents like dichloromethane or acetonitrile, suggest moderate solubility in polar aprotic solvents. Further structural elucidation would require single-crystal XRD or powder diffraction studies to confirm molecular packing and coordination motifs.
Properties
IUPAC Name |
4-(2-hydroxy-3-morpholin-4-ylpropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-9-12-1-3-14(4-2-12)19-11-13(17)10-16-5-7-18-8-6-16/h1-4,13,17H,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKJLXYIPKTJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkylation of Phenolic Precursors
The foundational step involves alkylation of a phenolic precursor with a morpholine-containing propyl derivative. 3-Hydroxy-4-methoxybenzonitrile (CAS: 53614-76-3) serves as a common starting material due to its commercial availability and reactivity. Reaction with N-(3-chloropropyl)morpholine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 85°C yields 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (98% yield). This step leverages the nucleophilic displacement of chloride by the phenolic oxygen, forming the propoxy linkage.
Reaction Conditions :
Hydroxy Group Introduction via Epoxide Ring-Opening
To introduce the 2-hydroxy moiety on the propoxy chain, an epichlorohydrin-mediated epoxidation followed by morpholine ring-opening is employed. This method avoids the need for protective groups:
- Epoxidation : 4-Hydroxybenzonitrile reacts with epichlorohydrin under basic conditions (NaOH, 50°C) to form 4-(2,3-epoxypropoxy)benzonitrile .
- Ring-Opening : The epoxide reacts with morpholine in ethanol at 60°C, where morpholine attacks the less sterically hindered carbon, yielding the 2-hydroxy-3-morpholinopropoxy chain.
Optimization Insights :
- Solvent : Ethanol enhances nucleophilicity of morpholine.
- Temperature : 60°C balances reaction rate and selectivity.
- Byproducts : Competing attack at the more substituted carbon is minimized to <5%.
Demethylation and Functional Group Interconversion
Selective Demethylation of Methoxy Intermediates
In routes starting with methoxy-substituted precursors (e.g., 4-methoxy-3-(3-morpholinopropoxy)benzonitrile ), demethylation is critical. Methanesulfonic acid (MSA) and L-methionine in toluene at 110°C selectively cleave the methyl ether to a hydroxy group without affecting the nitrile or morpholine moieties.
Key Data :
Hydrolysis of Acetoxy-Protected Intermediates
Alternative routes employ acetyl-protected intermediates. For example, 4-(3-morpholinopropoxy)-2-acetoxybenzonitrile undergoes alkaline hydrolysis (NaOH, methanol/water, 50°C) to yield the free hydroxy group. This method avoids acidic conditions that might degrade the morpholine ring.
Advantages :
- Selectivity : No side reactions observed with nitrile groups.
- Scalability : Achieves >90% purity after recrystallization.
Industrial-Scale Synthesis and Process Optimization
Catalytic Nitration and Reduction Sequences
Nitration of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile with HNO₃/H₂SO₄ (1:5 v/v) introduces a nitro group at the 5-position (84% yield). Subsequent reduction with sodium dithionite (Na₂S₂O₄) in aqueous ethanol (50°C, 4 hours) yields the amine intermediate, critical for further functionalization.
Process Challenges :
Crystallization and Purification
Final purification leverages solubility differences in ethanol/water mixtures. The crude product is dissolved in hot ethanol (70°C), filtered, and cooled to 4°C to induce crystallization. This step achieves >99% purity, as confirmed by HPLC.
Scalability Metrics :
- Batch Size : Up to 500 kg processed with consistent yield (82–85%).
- Solvent Recovery : 90% ethanol recycled via distillation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Thermodynamic Properties
- Boiling Point : 469.6±45.0°C (predicted).
- Density : 1.23±0.1 g/cm³.
- pKa : 13.89±0.20, indicating weak acidity of the hydroxy group.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Epoxide Ring-Opening | 78% | >99% | High | Moderate |
| Alkylation-Demethylation | 86% | 98% | Moderate | High |
| Acetoxy Hydrolysis | 82% | 97% | High | Low |
Trade-offs : The epoxide route offers regioselectivity but requires stringent temperature control. Demethylation is cost-effective but generates stoichiometric waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 2 and the morpholine moiety enable substitution reactions. Key examples include:
-
Alkylation : Reaction with alkyl halides (e.g., N-(3-chloropropyl)morpholine) under basic conditions (K₂CO₃/DMF, 85°C) yields ether derivatives with >95% efficiency .
-
Acylation : Acetylation using acetic anhydride in pyridine modifies the hydroxyl group, forming ester derivatives.
Table 1: Substitution Reaction Outcomes
Reductive Transformations
The nitrile group and nitro intermediates participate in reduction pathways:
-
Nitro → Amino Reduction : Sodium dithionite (Na₂S₂O₄) in water at 50°C reduces nitro groups to amines (84–99% yield) .
-
Nitrile → Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitriles to primary amines, though this is less commonly reported for this substrate .
Table 2: Reduction Methods Comparison
| Starting Material | Reagent/Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Na₂S₂O₄/H₂O, 50°C | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 99% | High |
| 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | H₂/Pd-C, EtOH, 60–65°C | 4-Methoxy-3-(3-morpholinopropoxy)benzylamine | 95.3% | Moderate |
Oxidation Reactions
The benzonitrile group is stable under mild oxidation but can be modified under harsh conditions:
-
Side-Chain Oxidation : The propoxy linker’s hydroxyl group oxidizes to ketones using CrO₃/H₂SO₄, though this is rarely employed due to competing degradation.
Cyclization and Rearrangement
-
Dimroth Rearrangement : Heating with sodium dithionite rearranges nitro-substituted derivatives to amino products (84% yield) .
-
Heterocycle Formation : Reaction with DMF-DMA (dimethylformamide-dimethylacetal) generates quinazoline derivatives for antitumor applications .
Biological Activity Correlation
Modifications influence pharmacological properties:
-
Antitumor Activity : Ether derivatives with morpholine show IC₅₀ values of ~2.0 μM against A431 and A549 cell lines, surpassing gefitinib (>10.0 μM) .
-
Endosomal Acidification Inhibition : Morpholino ether derivatives (e.g., 2g ) inhibit V-ATPase with IC₅₀ = 74.3 nM and selectivity indices up to 151 .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in:
- Anti-cancer Activity : The compound serves as a precursor in the synthesis of various anti-cancer agents, particularly those targeting the epidermal growth factor receptor (EGFR) pathways. For instance, it is utilized in synthesizing quinazoline derivatives known for their anti-proliferative properties against various cancer cell lines .
Biological Studies
Research has focused on the biological activities of this compound:
- Interaction with Biomolecules : Studies indicate that the morpholinopropoxy group enhances binding affinity with specific molecular targets, making it suitable for evaluating interactions with receptors and enzymes involved in disease processes .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It is employed in the synthesis of more complex organic structures, facilitating the development of new materials and chemical processes. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions .
Case Study 1: Synthesis of Anti-Cancer Compounds
A study demonstrated the synthesis of novel azaspirocycle derivatives from this compound, which exhibited significant anti-tumor activities against lung cancer cell lines HCC827 and A549. The modifications made to the original compound led to improved efficacy and selectivity against cancer cells .
Case Study 2: Material Development
In material science, derivatives of this compound have been explored for their potential applications in developing new polymers and coatings due to their enhanced solubility and chemical stability. These materials have shown promise in various industrial applications, including electronics and biocompatible materials .
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and morpholinopropoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzenecarbonitrile derivatives vary significantly based on substituents attached to the aromatic ring. Key analogs include:
Key Observations :
- Morpholine vs. Quinazolinyl Groups : Morpholine-containing derivatives prioritize solubility and synthetic accessibility, whereas quinazolinyl analogs (e.g., ) are associated with biological activity (e.g., enzyme inhibition) but face challenges in scalability .
- Vinyl vs. Alkoxy Chains: Vinyl-substituted derivatives (e.g., ) exhibit lower polarity and higher melting points (~107°C), favoring solid-phase applications. In contrast, the hydroxy-morpholinopropoxy group likely enhances aqueous solubility .
Physicochemical and Functional Properties
- Polarity and Solubility: The hydroxy-morpholinopropoxy group introduces multiple hydrogen-bonding sites, likely improving solubility in polar solvents compared to methoxy or brominated analogs.
- Thermal Stability : Vinyl-substituted derivatives exhibit higher melting points (107–108°C) due to planar, conjugated structures, whereas morpholine/quinazolinyl analogs may decompose at lower temperatures .
- Biological Activity : Quinazolinyl derivatives show explicit bioactivity (e.g., kinase inhibition), while morpholine analogs are often explored as pharmacokinetic enhancers or prodrug components .
Biological Activity
4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile, with the molecular formula C14H18N2O3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-cyanophenol with 2-chloro-3-morpholinopropanol in the presence of a base like potassium carbonate. This nucleophilic substitution reaction is carried out under controlled heating conditions to yield the desired product.
Chemical Structure
The compound features a morpholinopropoxy group attached to a benzenecarbonitrile moiety. Its structural uniqueness contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy and morpholinopropoxy groups enhance its binding affinity, allowing it to modulate various biochemical pathways. Although the precise molecular targets remain under investigation, preliminary studies suggest interactions with lipoxygenases and other enzymes involved in inflammatory pathways .
Research indicates that this compound exhibits a wide spectrum of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Potentially modulating inflammatory responses through enzyme inhibition.
- Anticancer Properties : Preliminary findings suggest it may inhibit cancer cell proliferation in vitro.
Comparative Analysis
This compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Morpholine ring, hydroxy group | Antimicrobial, anti-inflammatory |
| 4-(2-Hydroxy-3-piperidinopropoxy)benzenecarbonitrile | Piperidine ring instead of morpholine | Varies in activity due to structural differences |
| 4-(2-Hydroxy-3-azetidinopropoxy)benzenecarbonitrile | Azetidine ring | Different reactivity and target interactions |
Study on Lipoxygenase Inhibition
A significant study focused on the inhibition of human lipoxygenases (LOXs), which are crucial in inflammatory processes. The findings demonstrated that derivatives of this compound showed potent inhibition against platelet-type 12-(S)-LOX, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity Assessment
In a series of assays evaluating antimicrobial efficacy, the compound exhibited significant activity against several bacterial strains, indicating its potential as an antimicrobial agent. The results from these studies underscore the compound's versatility in addressing various health concerns.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the morpholine ring can be introduced via a hydroxypropoxy linker to a benzenecarbonitrile scaffold. Key reagents include morpholine derivatives, epoxide intermediates, or activated aromatic precursors. Polar aprotic solvents like DMSO or DMF are preferred for their ability to stabilize transition states, while elevated temperatures (80–120°C) enhance reaction kinetics. Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equivalents of morpholine derivatives) and catalyst selection (e.g., K2CO3 for deprotonation). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the morpholine ring (δ 2.5–3.5 ppm for N-CH2 groups) and benzenecarbonitrile (δ 7.5–8.5 ppm for aromatic protons).
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted precursors).
- FT-IR : Peaks at ~2240 cm<sup>-1</sup> (C≡N stretch) and ~3400 cm<sup>-1</sup> (O-H stretch) validate functional groups .
Q. What are the key physicochemical properties impacting experimental design?
Methodological Answer:
- Solubility : Limited solubility in water; use DMSO or ethanol for in vitro assays.
- Stability : Hydrolytic degradation of the nitrile group under acidic/basic conditions necessitates pH-controlled storage (pH 6–8).
- LogP : Predicted ~1.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity for cell permeability studies .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurity interference. Strategies include:
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Predict binding modes to targets like kinases or GPCRs (software: AutoDock Vina, Schrödinger).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- MD simulations : Assess conformational stability of the morpholine-propoxy linker in aqueous environments .
Q. How can researchers optimize the compound for in vivo studies?
Methodological Answer:
- Prodrug design : Modify the hydroxy group (e.g., esterification) to enhance bioavailability.
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., morpholine oxidation).
- Pharmacokinetic profiling : Measure half-life (t½), Cmax, and tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
